molecular formula C6H7N3O3 B11768018 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

Cat. No.: B11768018
M. Wt: 169.14 g/mol
InChI Key: SXWOHXXZASYYOF-UHFFFAOYSA-N
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Description

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-1-methylimidazole and glyoxylic acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-80°C, with continuous stirring.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The process may also include additional steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-1H-imidazol-4-yl)-2-oxoacetic acid: Lacks the methyl group, which may affect its biological activity.

    2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.

    2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetamide: Has an amide group, which can influence its reactivity and biological interactions.

Uniqueness

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methyl group and oxo group contribute to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12)

InChI Key

SXWOHXXZASYYOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1N)C(=O)C(=O)O

Origin of Product

United States

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